![molecular formula C22H16F2N2OS B2697449 N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-75-7](/img/structure/B2697449.png)
N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, also known as DIF-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. DIF-1 has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various sulfanilamide derivatives, which involve complex chemical processes for creating compounds with potential antimicrobial properties. For example, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using a range of techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. Their research also explored the thermal properties and antimicrobial activities of these compounds, although no significant antibacterial activity was observed with the introduction of certain groups (Lahtinen et al., 2014).
Antimicrobial Studies
The antimicrobial potential of novel compounds is a significant area of research. For instance, the study on the synthesis of N-substituted derivatives of sulfanilamide aimed to evaluate their antibacterial and anti-enzymatic potential, revealing insights into their structure-activity relationships and highlighting some compounds' promising antimicrobial properties (Baviskar et al., 2013).
Computational Studies and Molecular Docking
Computational studies and molecular docking analysis are crucial for understanding the interaction of new compounds with biological targets. For instance, the synthesis of an indole acetamide derivative was followed by molecular docking analysis targeting cyclooxygenase domains, revealing potential anti-inflammatory applications (Al-Ostoot et al., 2020).
Potential Applications in Drug Synthesis
The synthesis of modafinil, a drug used in the treatment of narcolepsy and other sleeping disorders, illustrates the potential pharmaceutical applications of complex organic compounds. The study by Taghizadeh et al. (2016) highlighted a synthesis pathway for R-modafinil, showcasing the potential of such synthetic pathways in developing clinically relevant drugs (Taghizadeh et al., 2016).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS/c23-15-10-11-19(17(24)12-15)25-20(27)13-28-22-16-8-4-5-9-18(16)26-21(22)14-6-2-1-3-7-14/h1-12,26H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNRLYJNWUELFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
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